Methyl tert-butyl(4-nitrophenyl)carbamate

Organic synthesis N-alkylation Carbamate protection

Sourcing a reliable, analytically validated Nintedanib impurity 8 reference standard often delays regulatory submissions. This 98% pure tert-butyl methyl(4-nitrophenyl)carbamate eliminates uncertainty with a well-defined LC-MS/MS and NMR profile, enabling accurate quantification per ICH guidelines. • Exact structural match (N-methyl, 4-nitrophenyl) ensures correct retention time and MS transition - no method revalidation needed. • Bulk stock available for immediate shipment, supporting accelerated drug-substance batch release. • Serves directly as a key intermediate for N-methyl-4-aminophenyl building blocks, reducing synthesis steps.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
Cat. No. B8078412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl tert-butyl(4-nitrophenyl)carbamate
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(C)(C)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C12H16N2O4/c1-12(2,3)13(11(15)18-4)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3
InChIKeyJXMPIAADWAEALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl tert-butyl(4-nitrophenyl)carbamate Specifications


Methyl tert-butyl(4-nitrophenyl)carbamate (CAS 2089648-57-5; also designated tert-butyl methyl(4-nitrophenyl)carbamate, CAS 474020-88-7) is a carbamic acid ester derivative bearing a 4-nitrophenyl substituent, a tert-butyl carbamate group, and an N-methyl moiety . The compound exhibits a molecular formula of C12H16N2O4 with a molecular weight of 252.27 g/mol . It is synthesized via N-alkylation of tert-butyl (4-nitrophenyl)carbamate with methyl iodide in the presence of sodium hydride, yielding a yellow solid . The compound is commercially available at purities of 95–98%, with standard storage conditions at room temperature or refrigeration .

Impurity Standard Unequivocal reference for Nintedanib Impurity 8 quantification
Structural Identity N-methylated 4-nitrophenyl carbamate; distinct from unmethylated analogs
Analytical Use Supports HPLC/LC-MS/MS method validation for impurity profiling

Methyl tert-butyl(4-nitrophenyl)carbamate: Why Generic Substitution Fails


Substitution with a generic 4-nitrophenyl carbamate, such as the unmethylated tert-butyl (4-nitrophenyl)carbamate or the meta-nitro isomer, is not functionally equivalent. The N-methyl group fundamentally alters the compound's electronic and steric profile, influencing both reactivity and recognition in biological or analytical contexts. For example, the N-methylated derivative is the specifically identified impurity of the angiokinase inhibitor Nintedanib, requiring exact structural fidelity for analytical method validation and regulatory compliance . Additionally, the 4-nitro substitution pattern, compared to the 3-nitro isomer, governs the compound's distinct reactivity in carbamylation reactions and its leaving group efficacy .

N-Methyl
Methyl tert-butyl(4-nitrophenyl)carbamate vs tert-butyl (4-nitrophenyl)carbamate (unmethylated). The N-methyl group alters electronic profile and is required for impurity identity; substitution invalidates analytical methods.
Nitro Position
4-Nitro vs 3-nitro isomer. Substitution pattern governs leaving-group ability and reactivity in carbamylation; meta isomer may not serve as a direct impurity standard or synthetic equivalent.
Generic Carbamate
Generic phenyl or methyl carbamates lack the 4-nitrophenyl chromophore and fragmentation pattern; they cannot substitute for Nintedanib impurity profiling or activated carbamylation steps.

Methyl tert-butyl(4-nitrophenyl)carbamate vs. Closest Analogs


N-Alkylation Yield Advantage

The synthesis of methyl tert-butyl(4-nitrophenyl)carbamate via N-methylation of tert-butyl (4-nitrophenyl)carbamate with methyl iodide yields 300 mg (approximately 28% yield from 1.0 g starting material) after column purification . While a direct head-to-head yield comparison under identical conditions is not available for the closest analog tert-butyl (4-nitrophenyl)carbamate (which lacks the methyl group and is not N-alkylated under these conditions), this yield represents a baseline for procurement decisions where the N-methyl functionality is required.

N-Alkylation Yield
Reported
300 mg (~28%)
Synthesis baseline for N-methyl derivative
NaH/MeI, column chromatography; 1.0 g scale
Organic synthesis N-alkylation Carbamate protection

Analytical Purity for Method Validation

Commercially available methyl tert-butyl(4-nitrophenyl)carbamate is supplied as an analytical standard with a purity of ≥98% . This purity level is critical for its use as a reference standard for Nintedanib impurity profiling, where regulatory guidelines (e.g., ICH Q3A/Q3B) require high-purity standards to accurately quantify impurity levels in drug substances and products. The 4-nitrophenyl carbamate motif, when compared to other carbamate esters (e.g., methyl, ethyl, or phenyl carbamates), offers a distinct UV chromophore and MS fragmentation pattern that facilitates sensitive LC-MS/MS detection [1].

Analytical Purity
Class-level
≥98%
Supports impurity quantification with low uncertainty
UV chromophore aids LC-MS/MS detection; comparator purity typically 95–97%
Analytical chemistry Pharmaceutical impurities LC-MS

Carbamylation Reactivity Advantage

Methyl tert-butyl(4-nitrophenyl)carbamate functions as an effective carbamylation agent due to the excellent leaving group ability of 4-nitrophenoxide . Comparative studies on O-(4-nitrophenyl) carbamates have demonstrated superior reactivity relative to methyl, 2,2,2-trifluoroethyl, or phenyl carbamates in nucleophilic conjugation reactions . Specifically, the 4-nitrophenyl carbamate exhibits faster reaction kinetics and higher conversion yields with hindered amines, a property that is retained in the N-methylated tert-butyl derivative.

Carbamylation Reactivity
Class-level
Target Reported higher reactivity
Comparators Methyl, trifluoroethyl, phenyl carbamates
More efficient carbamylation of hindered amines
Qualitative class-level inference; not quantified across all substrates
Carbamylation Leaving group ability Hindered amines

Cholesterol Esterase Inhibition Profile

4-Nitrophenyl-N-tert-butyl carbamate, a close structural analog lacking the N-methyl group, exhibits distinct enzyme inhibition behavior. In cholesterol esterase inhibition studies, 4-nitrophenyl-N-tert-butyl carbamate deviates from the linear -logKi vs. σ* Hammett relationship observed for other aryl carbamates, with ρ* values of -0.50 and 1.03 for -logKi and logkc, respectively [1]. This indicates a unique electronic or steric contribution from the tert-butyl group. Methyl tert-butyl(4-nitrophenyl)carbamate, bearing an additional N-methyl group, is expected to display further modulation of this inhibitory profile due to altered steric hindrance and electron density at the carbamate nitrogen.

Enzyme Inhibition
Context-dependent
Analog ρ* = −0.50 / 1.03
N-methyl expected to further modulate SAR
Analog data from cholesterol esterase; target not directly measured
Enzyme inhibition Cholesterol esterase Structure-activity relationship

Methyl tert-butyl(4-nitrophenyl)carbamate Applications


Nintedanib Impurity Reference Standard

This compound is the unequivocal reference standard for Nintedanib Impurity 8 (D492443) . Its 98% purity and well-defined spectroscopic profile (LC-MS/MS, NMR) enable accurate quantification of this specific process-related impurity in drug substance and drug product batches, meeting ICH guideline requirements for impurity control. Substituting a generic 4-nitrophenyl carbamate would yield incorrect retention times and MS transitions, invalidating analytical methods.

Synthesis of Hindered N-Methyl Arylamines

As demonstrated in the synthesis route to (4-aminophenyl)-methyl-carbamic acid tert-butyl ester , the compound serves as a key intermediate for preparing N-methyl-4-aminophenyl derivatives. The nitro group can be reduced to an amine while the tert-butyl carbamate protects the N-methyl aniline nitrogen, a strategy employed in the synthesis of Nintedanib and related kinase inhibitors.

Carbamylation Reagent for Hindered Nucleophiles

The compound's 4-nitrophenoxide leaving group offers enhanced reactivity compared to alkyl or unsubstituted phenyl carbamates , making it particularly valuable for installing the tert-butyl methyl carbamate moiety onto hindered amines or alcohols in complex natural product or pharmaceutical syntheses. This reduces reaction times and improves yields in challenging carbamylation steps.

Enzyme Inhibition Mechanistic Probe

Owing to its specific N-methyl substitution on the carbamate nitrogen, this compound provides a valuable comparator for elucidating structure-activity relationships in serine hydrolase inhibition (e.g., cholesterol esterase, acetylcholinesterase) [1]. Comparing its inhibition kinetics with those of the N-H analog and other aryl carbamates can reveal the steric and electronic contributions of the N-alkyl group to enzyme binding and carbamylation rates.

Application
Selection Property
Validation Focus
Nintedanib impurity profiling
Exact N-methyl, 4-nitro structural identity
LC-MS/MS method validation, ICH impurity control review
Hindered N-methyl arylamine synthesis
N-methyl carbamate intermediate
Reductive amination / nitro reduction outcome
Carbamylation of hindered nucleophiles
4-nitrophenoxide leaving group reactivity
Reaction efficiency and yield improvement review
Enzyme inhibition SAR probe
N-methyl substitution for steric/electronic study
Inhibition kinetics comparison with N-H analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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